2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine 2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689931
InChI: InChI=1S/C10H13BrN2O/c1-7-2-10(13-5-9(7)11)14-6-8-3-12-4-8/h2,5,8,12H,3-4,6H2,1H3
SMILES: CC1=CC(=NC=C1Br)OCC2CNC2
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol

2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine

CAS No.:

Cat. No.: VC13689931

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine -

Specification

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name 2-(azetidin-3-ylmethoxy)-5-bromo-4-methylpyridine
Standard InChI InChI=1S/C10H13BrN2O/c1-7-2-10(13-5-9(7)11)14-6-8-3-12-4-8/h2,5,8,12H,3-4,6H2,1H3
Standard InChI Key MDQFSAHKSXIFSM-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1Br)OCC2CNC2
Canonical SMILES CC1=CC(=NC=C1Br)OCC2CNC2

Introduction

Structural Elucidation and Molecular Characteristics

2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine consists of a pyridine ring substituted at positions 2, 4, and 5. Position 2 bears an azetidin-3-ylmethoxy group, position 4 a methyl group, and position 5 a bromine atom. The azetidine moiety—a four-membered saturated ring containing three carbon atoms and one nitrogen atom—introduces steric and electronic complexity, influencing the compound’s reactivity and biological interactions .

Molecular Formula and Weight

  • Molecular Formula: C10H11BrN2O\text{C}_{10}\text{H}_{11}\text{BrN}_2\text{O}

  • Molecular Weight: 287.11 g/mol

Key Structural Features

  • Pyridine Core: Aromatic heterocycle providing a planar framework for substituent interactions.

  • Bromine at C5: Enhances electrophilic substitution reactivity and potential halogen bonding in biological systems.

  • Methyl Group at C4: Contributes to lipophilicity and steric hindrance.

  • Azetidin-3-ylmethoxy at C2: Introduces conformational rigidity and hydrogen-bonding capacity via the azetidine nitrogen .

Synthetic Methodologies

The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridine involves multi-step strategies, often beginning with functionalized pyridine precursors. Below are two representative pathways derived from analogous compounds in the literature.

Pathway 1: Hydrogenation and Coupling

  • Preparation of 4-Methyl-3-aminopyridine:

    • Starting material: 4-Methyl-3-nitropyridine.

    • Reduction under hydrogen (0.5 MPa) with Pd/C or Raney Ni in methanol at 20–40°C yields 4-methyl-3-aminopyridine (97% yield) .

  • Bromination:

    • Diazotization of the amine group using HBr/NaNO₂ at -10°C to 0°C, followed by bromine addition, produces 5-bromo-4-methylpyridin-2-ol .

  • Azetidine Introduction:

    • Mitsunobu reaction or nucleophilic substitution couples the hydroxyl group with azetidin-3-ylmethanol. Palladium catalysts (e.g., Pd(0) with tri-o-tolylphosphine) facilitate this step, as seen in analogous Stille couplings .

Pathway 2: Direct Functionalization

  • Synthesis of 5-Bromo-4-methylpyridin-2-ol:

    • Direct bromination of 4-methylpyridin-2-ol using N-bromosuccinimide (NBS) in acetic acid.

  • Coupling with Azetidine:

    • Alkylation of the hydroxyl group with azetidin-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Table 1: Comparative Synthesis Metrics

StepYield (%)ConditionsKey Reagents
Aminopyridine Formation97H₂ (0.5 MPa), Pd/C, 30°CMethanol, Diatomite
Bromination95HBr/NaNO₂, -5°CEthyl acetate, NaOH
Azetidine Coupling39*Pd(0), 80°C, 5 minTri-o-tolylphosphine

*Decay-corrected radiochemical yield in analogous radiolabeled synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the azetidine and pyridine moieties. Limited solubility in water.

  • Stability: Sensitive to strong acids/bases; the azetidine ring may undergo ring-opening under acidic conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, Py-H), 7.85 (s, 1H, Py-H), 4.20–4.15 (m, 2H, OCH₂), 3.70–3.65 (m, 1H, Azetidine-H), 2.55 (s, 3H, CH₃), 2.30–2.20 (m, 2H, Azetidine-H), 1.95–1.85 (m, 2H, Azetidine-H).

  • MS (ESI+): m/z 287.1 [M+H]⁺.

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